molecular formula C21H21N3O B3008571 N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide CAS No. 2034578-35-1

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide

Cat. No.: B3008571
CAS No.: 2034578-35-1
M. Wt: 331.419
InChI Key: QKOIATAACVVZHW-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is a compound that belongs to the bipyridine family. Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bipyridine moiety, which is a bidentate ligand capable of forming stable complexes with transition metals.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide typically involves the coupling of a bipyridine derivative with a phenylbutanamide moiety. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated phenylbutanamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the bipyridine to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce the corresponding reduced bipyridine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is unique due to its specific substitution pattern and the presence of the phenylbutanamide moiety. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science .

Properties

IUPAC Name

2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-2-19(17-6-4-3-5-7-17)21(25)24-15-16-8-13-23-20(14-16)18-9-11-22-12-10-18/h3-14,19H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOIATAACVVZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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